The compound 2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile, commonly known as Adagrasib, is a small molecule inhibitor specifically targeting the KRAS G12C mutation. This mutation is often implicated in non-small cell lung cancer (NSCLC), making Adagrasib a significant therapeutic agent in oncology. The compound has been developed by Mirati Therapeutics and is marketed under the brand name Krazati.
Adagrasib was approved by the U.S. Food and Drug Administration (FDA) on December 12, 2022, for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC . Its chemical structure and properties have been extensively studied and documented in various scientific literature and databases, including DrugBank and PubChem .
Adagrasib falls under the classification of antineoplastic agents due to its potential to inhibit tumor growth by targeting specific oncogenic pathways. It is categorized as a KRAS GTPase inhibitor, which plays a crucial role in cell signaling pathways that control cell proliferation and survival.
The synthesis of Adagrasib involves multiple steps, typically starting from simpler organic compounds. A notable method includes the following:
The molecular formula of Adagrasib is , with a molecular weight of approximately 604.13 g/mol .
The structure includes complex ring systems and functional groups that contribute to its biological activity and specificity for KRAS G12C .
Adagrasib's mechanism of action primarily involves covalent binding to the KRAS G12C mutant protein. The binding occurs through a nucleophilic attack on the electrophilic carbon of the cysteine residue adjacent to the G12C mutation site, leading to irreversible inhibition of KRAS activity.
Adagrasib selectively inhibits the KRAS GTPase by binding covalently to the cysteine residue at position 12 (G12C). This action prevents the protein from cycling between its active and inactive forms, effectively blocking downstream signaling pathways involved in cell proliferation and survival.
Studies have shown that Adagrasib effectively reduces tumor growth in preclinical models harboring KRAS G12C mutations, demonstrating significant antitumor activity . Its selectivity for this mutation allows it to minimize effects on wild-type KRAS and other related pathways.
Adagrasib exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an oral medication, ensuring bioavailability and therapeutic efficacy.
Adagrasib is primarily used in clinical settings for treating patients with advanced or metastatic non-small cell lung cancer harboring KRAS G12C mutations. Its development represents a significant advancement in targeted cancer therapies, offering hope for improved outcomes in this challenging patient population.
Additionally, ongoing research continues to explore its potential applications in combination therapies and other malignancies characterized by similar mutations .
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2